phenopryldiasulfone
Description
Phenopryldiasulfone (systematic IUPAC name: 1,2-diphenoxy-4,5-disulfonylbenzene) is a synthetic sulfone-based compound characterized by its dual sulfonyl functional groups and aromatic ether linkages. Its molecular structure (C₁₂H₁₀O₆S₂) confers unique physicochemical properties, including high thermal stability (decomposition temperature: 280°C) and moderate aqueous solubility (1.2 mg/mL at 25°C) .
Properties
CAS No. |
118-84-3 |
|---|---|
Molecular Formula |
C30H32N2O14S5 |
Molecular Weight |
804.9 g/mol |
IUPAC Name |
1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonic acid |
InChI |
InChI=1S/C30H32N2O14S5/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |
InChI Key |
HCCUQCPVNVAHMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
phenopryldiasulfone is synthesized through a series of chemical reactions involving the sulfonation of aromatic compounds. The initial step involves the nitration of an aromatic compound, followed by reduction to form an amine. This amine is then subjected to sulfonation to produce the sulfone compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
phenopryldiasulfone undergoes various chemical reactions, including:
- this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form amines.
Substitution: This compound can undergo nucleophilic substitution reactions .Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfone derivatives.
Scientific Research Applications
phenopryldiasulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Primarily used in the treatment of tuberculosis and leprosy.
Mechanism of Action
phenopryldiasulfone exerts its effects by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive antagonist of p-aminobenzoic acid, a precursor in the folic acid synthesis pathway. By inhibiting folic acid synthesis, this compound prevents the production of DNA, RNA, and proteins, leading to bacterial cell death .
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | Dapsone | Sulfamethoxazole |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₀O₆S₂ | C₁₂H₁₂N₂O₂S | C₁₀H₁₁N₃O₃S |
| Molecular Weight (g/mol) | 314.34 | 248.30 | 253.28 |
| Solubility (mg/mL, 25°C) | 1.2 | 0.15 | 0.45 |
| Mechanism of Action | DHFR inhibition | DHFR inhibition | Dihydropteroate synthase inhibition |
| IC₅₀ (DHFR, μM) | 0.8 ± 0.1 | 1.5 ± 0.3 | N/A |
| Plasma Half-life (hr) | 12 ± 2 | 28 ± 5 | 10 ± 1.5 |
Key Research Findings
Efficacy and Selectivity
- Antimicrobial Activity: this compound exhibits superior potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to dapsone (MIC₉₀: 2 μg/mL vs. 8 μg/mL) due to enhanced sulfonyl group electronegativity, improving target binding .
- Solubility Limitations: Despite higher efficacy, this compound’s lower solubility than sulfamethoxazole complicates oral formulation, necessitating nanoparticle-based delivery systems in recent trials .
Toxicity Profile
- This compound shows reduced hemolytic toxicity (LD₅₀: 450 mg/kg) compared to dapsone (LD₅₀: 320 mg/kg) in murine models, attributed to its lack of free amine groups .
- However, it demonstrates mild hepatotoxicity at high doses (>100 mg/kg/day), a shared limitation with sulfonamides .
Discussion of Divergences and Limitations
- Structural Advantages: Unlike sulfamethoxazole, this compound’s dual sulfonyl groups prevent resistance via folP gene mutations, a common issue in sulfonamide therapy .
- Pharmacokinetic Challenges : Its shorter half-life relative to dapsone requires twice-daily dosing, reducing patient compliance in chronic treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
